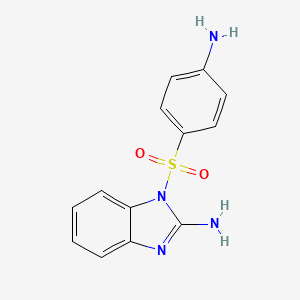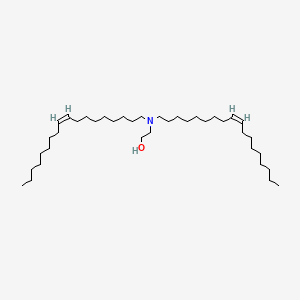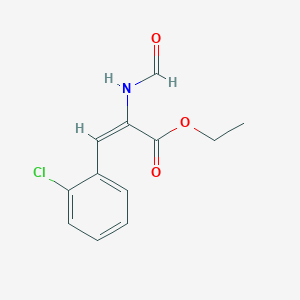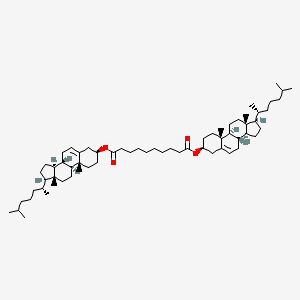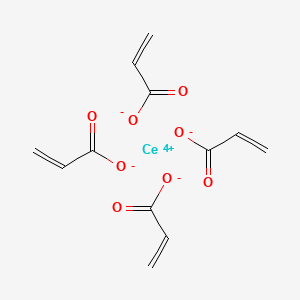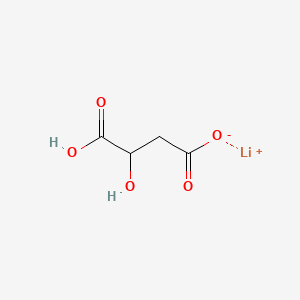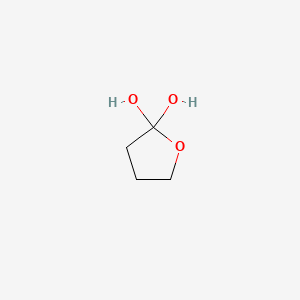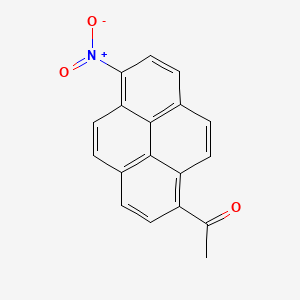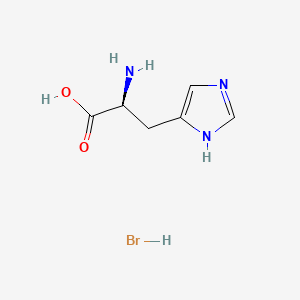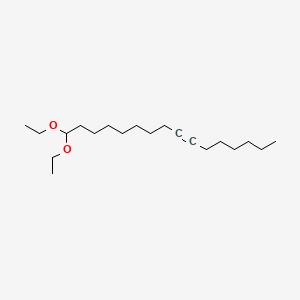
7-Hexadecyne, 16,16-diethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hexadecyne, 16,16-diethoxy- is a chemical compound with the molecular formula C20H38O2. It is known for its unique structure, which includes a triple bond between the seventh and eighth carbon atoms and two ethoxy groups attached to the sixteenth carbon atom. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyne, 16,16-diethoxy- typically involves the reaction of hexadecyne with ethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve purification steps such as distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of 7-Hexadecyne, 16,16-diethoxy- may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also incorporate stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hexadecyne, 16,16-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new compounds with different functional groups.
Applications De Recherche Scientifique
7-Hexadecyne, 16,16-diethoxy- is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Hexadecyne, 16,16-diethoxy- involves its interaction with specific molecular targets and pathways. The compound’s triple bond and ethoxy groups allow it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hexadecyne: Lacks the ethoxy groups, making it less reactive in certain chemical reactions.
16,16-Diethoxyhexadecane: Lacks the triple bond, resulting in different chemical properties and reactivity.
7-Hexadecene, 16,16-diethoxy-: Contains a double bond instead of a triple bond, affecting its chemical behavior.
Uniqueness
7-Hexadecyne, 16,16-diethoxy- is unique due to its combination of a triple bond and ethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from similar compounds .
Propriétés
Numéro CAS |
71487-14-4 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
16,16-diethoxyhexadec-7-yne |
InChI |
InChI=1S/C20H38O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-5-2)22-6-3/h20H,4-10,13-19H2,1-3H3 |
Clé InChI |
NZRXKRWZTKRDRH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CCCCCCCCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
